5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S3/c1-13-8-9-18(27-13)17-12-29-20-19(17)21(26)25(16-6-4-3-5-7-16)22(24-20)30-11-15-10-28-14(2)23-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFAYYIBVNFVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=CSC(=N4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one , often referred to as compound A , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and molecular interactions.
Chemical Structure and Properties
Compound A has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it exhibits a molecular weight of approximately 392.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.4 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Antimicrobial Activity
Recent studies have demonstrated that compound A exhibits significant antimicrobial properties against various bacterial strains. In particular, it has shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21 µM, suggesting strong antibacterial potential comparable to established antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Compound A
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Not specified |
| Candida species | Not specified |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay revealed that compound A exhibits selective cytotoxic effects on human cell lines, including HaCat (keratinocyte) and Balb/c 3T3 (fibroblast) cells. The results indicate that while compound A is effective against certain cancer cell lines, it shows lower toxicity towards normal cells, highlighting its potential as a therapeutic agent with reduced side effects .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of compound A with key bacterial enzymes such as MurD and DNA gyrase . These studies revealed that compound A forms multiple hydrogen bonds with critical amino acid residues in the active sites of these enzymes, which are essential for bacterial cell wall synthesis and DNA replication, respectively. The binding energies suggest that compound A fits well within these active sites, indicating a mechanism of action similar to existing antibiotics .
Case Studies and Research Findings
- Study on Antifungal Activity : In a study focusing on antifungal properties, compound A demonstrated notable activity against various fungi, particularly those belonging to the genus Candida . The growth inhibition zones were significantly larger than those observed in control groups, indicating its potential as an antifungal agent .
- In Silico Assessments : In silico evaluations of compound A's pharmacokinetic properties suggest favorable drug-likeness characteristics, including good bioavailability and ADME (Absorption, Distribution, Metabolism, Excretion) profiles. This positions compound A as a promising candidate for further development in pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
